molecular formula C9H5NO2 B064907 2-Isocyanatobenzofuran CAS No. 179873-62-2

2-Isocyanatobenzofuran

Cat. No. B064907
CAS RN: 179873-62-2
M. Wt: 159.14 g/mol
InChI Key: WRHYVIYSCDQUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyanatobenzofuran is a chemical compound with the formula C9H5NO2 . It is used in various research and industrial applications .


Synthesis Analysis

While specific synthesis methods for 2-Isocyanatobenzofuran were not found, benzofuran derivatives can be synthesized through various methods, including free radical cyclization cascade and proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of 2-Isocyanatobenzofuran consists of 9 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact linear structure formula and InChI Key were not found .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including 2-Isocyanatobenzofuran, have been recognized for their significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .

Antitumor Activity

Benzofuran compounds, a class that includes 2-Isocyanatobenzofuran, have shown strong antitumor activity . These compounds have potential applications in many aspects, making them potential natural drug lead compounds .

Anti-Oxidative Activity

Benzofuran derivatives have been noted for their anti-oxidative activity . This property makes them useful in the development of treatments for diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have demonstrated anti-viral activities . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Drug Design and Discovery

Benzofuran compounds are ubiquitous in nature and have been the focus of many studies due to their strong biological activities . They have been used as scaffolds for the development of new drugs .

Synthesis of Complex Benzofuran Derivatives

Recent advances in chemical synthesis have enabled the construction of complex benzofuran derivatives . These methods have fewer side reactions and high yields, which are conducive to the construction of complex benzofuran ring systems .

Safety and Hazards

2-Isocyanatobenzofuran is classified as a hazardous material. It is harmful to public health and the environment by destroying ozone in the upper atmosphere .

properties

IUPAC Name

2-isocyanato-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHYVIYSCDQUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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